molecular formula C20H21ClFN3O3 B2515723 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954025-17-3

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2515723
CAS No.: 954025-17-3
M. Wt: 405.85
InChI Key: SHUPVGOKJTYSTG-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a phenylmorpholino group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-chloro-4-fluoroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)carbamate
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3/c21-16-12-15(6-7-17(16)22)24-20(27)19(26)23-8-9-25-10-11-28-18(13-25)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUPVGOKJTYSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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